REACTION_CXSMILES
|
C(O)(=O)CC(O)=O.[CH2:8]([N:10]([CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH2:11][CH3:12])[CH3:9]>>[CH2:17]([N:14]([CH2:13][N:10]([CH2:8][CH3:9])[CH2:11][CH3:12])[CH2:15][CH3:16])[CH3:18].[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CN(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirred manually
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
CUSTOM
|
Details
|
A violent reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CN(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |